molecular formula C26H26N6 B11647258 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11647258
M. Wt: 422.5 g/mol
InChI Key: MWKDGTQTIAUTGP-UHFFFAOYSA-N
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Description

6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with dihydroisoquinoline and bis(4-methylphenyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method is the Bischler-Napieralski reaction, which is used to synthesize the dihydroisoquinoline moiety. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a Lewis acid such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

For the triazine core, a common approach is the nucleophilic substitution reaction of cyanuric chloride with appropriate amines. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Cyanuric chloride in DCM with amines at low temperatures.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Reduced dihydroisoquinoline derivatives.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and neurological disorders .

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties .

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions .

Mechanism of Action

The mechanism of action of 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The dihydroisoquinoline moiety can interact with DNA or proteins, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride: Similar in structure but with methoxy groups on the isoquinoline ring .

    3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share the dihydroisoquinoline core but differ in the substituents on the triazine ring .

Uniqueness

6-(3,4-dihydroisoquinolin-2(1H)-yl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of the dihydroisoquinoline and triazine moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C26H26N6

Molecular Weight

422.5 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-N,4-N-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H26N6/c1-18-7-11-22(12-8-18)27-24-29-25(28-23-13-9-19(2)10-14-23)31-26(30-24)32-16-15-20-5-3-4-6-21(20)17-32/h3-14H,15-17H2,1-2H3,(H2,27,28,29,30,31)

InChI Key

MWKDGTQTIAUTGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)NC5=CC=C(C=C5)C

Origin of Product

United States

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